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Compound of Interest

Compound Name: 4-Bromophenetole

Cat. No.: B047170

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-
Bromophenetole (CAS No: 588-96-5), a key intermediate in organic synthesis and drug
development. Through a detailed examination of its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with
the necessary information for the accurate identification, characterization, and quality control of
this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 4-Bromophenetole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

The 'H NMR spectrum of 4-Bromophenetole provides detailed information about the chemical
environment of the hydrogen atoms in the molecule. The spectrum is characterized by signals
corresponding to the aromatic protons and the ethyl group.[1]
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.33 Doublet 2H Ar-H (ortho to -Br)
Ar-H (ortho to -
~6.75 Doublet 2H
OCH2CHs)
~3.97 Quartet 2H -OCH2CHs
~1.39 Triplet 3H -OCH2CHs

Solvent: CDCIs, Reference: TMS at 0 ppm. Data is compiled from spectra recorded at 90 MHz
and 400 MHz.[1]

13C NMR (Carbon-13 NMR) Data

The 3C NMR spectrum reveals the carbon framework of 4-Bromophenetole. Due to the
molecule's symmetry, four signals are observed for the aromatic carbons and two for the ethyl

group.

Chemical Shift (8) ppm Assighment

~158 C-O (aromaitic)

~132 C-H (aromatic, ortho to -Br)

~116 C-H (aromatic, ortho to -OCH2CH?3)
~113 C-Br (aromatic)

~64 -OCH2CHs

~15 -OCH2CHs

Solvent: CDCIs. Data is based on typical chemical shifts for substituted aromatic ethers.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromophenetole highlights the presence of its key functional groups
through characteristic absorption bands.
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Wavenumber (cm~?) Intensity Assignment
3100-3000 Medium Aromatic C-H stretch
) Aliphatic C-H stretch (-CHz, -

2980-2850 Medium-Strong

CHs)
1600-1585 Medium Aromatic C=C stretch
1500-1400 Medium Aromatic C=C stretch
1240 Strong Aryl-O (asymmetric) stretch
1040 Strong Aryl-O (symmetric) stretch

para-disubstituted C-H bend
825 Strong

(out-of-plane)
~520 Weak C-Br stretch

Sample preparation: Liquid film or KBr pellet.[2][3]

Mass Spectrometry (MS)

The mass spectrum of 4-Bromophenetole provides information about its molecular weight and
fragmentation pattern, confirming its elemental composition. A characteristic feature is the
presence of two molecular ion peaks of nearly equal intensity due to the two stable isotopes of
bromine ("°Br and 81Br).[4]
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miz Relative Intensity Assighment

[M+2]* molecular ion (with

202 ~98% 1)

200 100% [M]* molecular ion (with 7°Br)
174 High [M - CzHa4]* (Loss of ethylene)
172 High [M - CzHa4]* (Loss of ethylene)
145/143 Moderate [M - Cz2H4 - COJ*

93 Moderate [CeHsO]*

65 Moderate [CsHs]*

lonization method: Electron lonization (El).

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of 4-
Bromophenetole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Dissolve approximately 10-20 mg of 4-Bromophenetole in about 0.6-0.7 mL of deuterated
chloroform (CDCI3).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
» Transfer the solution to a 5 mm NMR tube.

'H NMR Spectroscopy:

¢ Instrument: 300-500 MHz NMR Spectrometer.

e Parameters:
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o Number of scans: 16-32
o Relaxation delay: 1-2 seconds
o Pulse width: 30-45 degrees
o Acquisition time: 2-4 seconds
13C NMR Spectroscopy:
e Instrument: 75-125 MHz NMR Spectrometer.

e Parameters:

[¢]

Number of scans: 1024-4096 (or more, depending on concentration)

[e]

Relaxation delay: 2-5 seconds

o

Pulse width: 30-45 degrees

[¢]

Acquisition time: 1-2 seconds

o

Proton decoupling: Broadband decoupling is applied to simplify the spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy:

e Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

e Record a background spectrum of the empty ATR crystal.

e Place a small drop of liquid 4-Bromophenetole directly onto the crystal.
e Acquire the sample spectrum over a range of 4000-400 cm~1.

o Clean the crystal with a suitable solvent (e.g., isopropanol or acetone) after the
measurement.
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Mass Spectrometry (MS)

Electron lonization (El)-Mass Spectrometry:

o Sample Introduction: Introduce a small amount of 4-Bromophenetole into the mass
spectrometer, typically via a direct insertion probe or after separation by gas chromatography
(GC-MS).

« lonization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce
ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the ions and generate a mass spectrum showing the relative abundance of
each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Bromophenetole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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